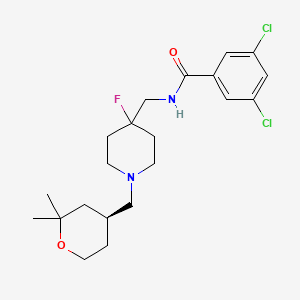

3-(Piperidin-4-ylmethoxy)pyridine

Descripción general

Descripción

“3-(Piperidin-4-ylmethoxy)pyridine” is a compound that has been studied for its potential as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme that plays important roles in gene expression regulation and cancer initiation . The compound has been found to have Ki values as low as 29 nM and exhibits high selectivity (>160×) against related monoamine oxidase A and B .

Synthesis Analysis

The synthesis of “3-(Piperidin-4-ylmethoxy)pyridine” involves several steps . The process begins with the addition of NaOH to a solution of compound 46 and 2-aminoacetamide in MeOH . After refluxing for about 2 hours, the mixture is cooled and HCl is added, followed by the addition of NaHCO3 powder . The resulting yellow precipitation is collected by filtration, washed with water and methanol, and recrystallized in n-BuOH to give a 2-hydroxypyrazine compound .Molecular Structure Analysis

The molecular structure of “3-(Piperidin-4-ylmethoxy)pyridine” is complex and involves several key components . The compound’s cyano group forms a hydrogen bond with Lys661, a critical residue in the lysine demethylation reaction located deep in the catalytic center of LSD1 . The piperidine ring interacts with the side chains of Asp555 and Asn540 in two conformations, and the 4-methylphenyl group is bound in a hydrophobic pocket in the catalytic center .Chemical Reactions Analysis

The “3-(Piperidin-4-ylmethoxy)pyridine” compound has been found to be a potent inhibitor of LSD1 . It is suggested that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .Aplicaciones Científicas De Investigación

Cancer Therapeutics: Inhibition of Lysine Specific Demethylase 1 (LSD1)

Compounds containing 3-(Piperidin-4-ylmethoxy)pyridine have been identified as potent inhibitors of LSD1, an enzyme that plays a crucial role in the methylation of histone lysine residues, which in turn regulates gene expression and is implicated in cancer initiation . These compounds exhibit high selectivity and potency, with inhibition constants (Ki) as low as 29 nM , making them promising candidates for cancer treatment . They have shown to inhibit the proliferation of leukemia and solid tumor cells effectively, with half-maximal effective concentration (EC50) values as low as 280 nM .

Pharmacology: Selectivity Against Monoamine Oxidases

The selectivity of 3-(Piperidin-4-ylmethoxy)pyridine derivatives is noteworthy, as they demonstrate over 160 times greater selectivity for LSD1 over related monoamine oxidases A and B . This specificity is crucial for therapeutic applications, as it minimizes potential side effects associated with inhibiting these enzymes, which are involved in the catabolism of monoamine neurotransmitters.

Drug Design: Structure-Activity Relationships

The design and synthesis of 3-(Piperidin-4-ylmethoxy)pyridine compounds involve understanding their structure-activity relationships (SAR). This knowledge is essential for optimizing their potency as LSD1 inhibitors and improving their pharmacological profile . The SAR studies provide insights into the molecular interactions between these compounds and the LSD1 enzyme, informing the design of more effective and selective inhibitors.

Molecular Biology: Gene Expression Regulation

By inhibiting LSD1, 3-(Piperidin-4-ylmethoxy)pyridine compounds can alter the methylation status of histone H3 lysine 4 (H3K4), a key epigenetic marker for gene expression regulation . This application is significant in the field of molecular biology, where controlling gene expression is vital for understanding and manipulating cellular processes.

Enzyme Kinetics: Competitive Inhibition

Enzyme kinetics studies suggest that 3-(Piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors against the dimethylated H3K4 substrate . This mode of inhibition is important for developing drugs that can effectively compete with the natural substrate of the enzyme, thereby modulating its activity.

Cheminformatics: Docking Studies

Docking studies provide a computational approach to predict how 3-(Piperidin-4-ylmethoxy)pyridine compounds interact with LSD1 at the molecular level . These studies help in visualizing the possible binding modes and identifying key interactions that contribute to the high affinity and selectivity of these inhibitors.

Cell Biology: Effects on Normal vs. Cancer Cells

The differential effects of 3-(Piperidin-4-ylmethoxy)pyridine compounds on normal and cancer cells highlight their therapeutic potential . While they strongly inhibit the proliferation of various cancer cell lines, they have negligible effects on normal cells, suggesting a favorable therapeutic index.

Mecanismo De Acción

Target of Action

The primary target of 3-(Piperidin-4-ylmethoxy)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is a key factor in gene expression regulation and cancer initiation .

Mode of Action

3-(Piperidin-4-ylmethoxy)pyridine interacts with LSD1 as a potent inhibitor, with Ki values as low as 29 nM . It exhibits high selectivity (>160×) against related monoamine oxidase A and B . The compound is suggested to be a competitive inhibitor against a dimethylated H3K4 substrate .

Biochemical Pathways

The inhibition of LSD1 by 3-(Piperidin-4-ylmethoxy)pyridine affects the methylation levels of histone H3K4 . This disruption can lead to changes in gene expression regulation, which can have downstream effects on various biological processes, including cell proliferation .

Pharmacokinetics

The compound’s potent inhibitory action and high selectivity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The potent LSD1 inhibitors, such as 3-(Piperidin-4-ylmethoxy)pyridine, can increase cellular H3K4 methylation . They strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while they have negligible effects on normal cells .

Safety and Hazards

Propiedades

IUPAC Name |

3-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFFKDBLNXCYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649878 | |

| Record name | 3-[(Piperidin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-ylmethoxy)pyridine | |

CAS RN |

933758-81-7 | |

| Record name | 3-[(Piperidin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(piperidin-4-ylmethoxy)pyridine interact with LSD1 and what are the downstream effects of this interaction?

A1: 3-(Piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors of LSD1. [] This means they compete with the natural substrate, dimethylated histone H3 lysine 4 (H3K4), for binding to the enzyme's active site. [] By blocking LSD1 activity, these compounds prevent the removal of methyl groups from H3K4. This leads to increased levels of methylated H3K4 in cells, which can impact gene expression and ultimately inhibit the proliferation of certain cancer cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of 3-(piperidin-4-ylmethoxy)pyridine derivatives in relation to their LSD1 inhibitory activity?

A2: While the provided research [] doesn't detail specific SAR studies, it highlights that modifications to the 3-(piperidin-4-ylmethoxy)pyridine scaffold led to the development of compounds with varying potencies against LSD1. Some of these modifications resulted in compounds with Ki values as low as 29 nM, indicating strong inhibitory activity. [] Further research exploring different substituents and their impact on binding affinity, selectivity, and cellular activity would be valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate](/img/structure/B1265270.png)

![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)